molecular formula C13H12N6 B8383977 4-(3-Phenylamino-[1,2,4]triazol-1-yl)-pyridin-2-ylamine

4-(3-Phenylamino-[1,2,4]triazol-1-yl)-pyridin-2-ylamine

Cat. No.: B8383977
M. Wt: 252.27 g/mol
InChI Key: PPYSOXYVHYZJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenylamino-[1,2,4]triazol-1-yl)-pyridin-2-ylamine is a useful research compound. Its molecular formula is C13H12N6 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

4-(3-anilino-1,2,4-triazol-1-yl)pyridin-2-amine

InChI

InChI=1S/C13H12N6/c14-12-8-11(6-7-15-12)19-9-16-13(18-19)17-10-4-2-1-3-5-10/h1-9H,(H2,14,15)(H,17,18)

InChI Key

PPYSOXYVHYZJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN(C=N2)C3=CC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1.5 g, 4.03 mMol] of (4-Methoxy-benzyl)-[4-(3-phenylamino-[1,2,4]triazol-1-yl)-pyridin-2-yl]-amine was dissolved in 25 mL of TFA and stirred at 40 C. in a sealed tube for 16 hrs. Then, 10 mL of glacial acetic acid was added and the mixture was stirred at 40 C. for an additional 24 hr. The solvent was removed under reduced pressure and the residue triturated with MTBE, The crude material was treated with water and neutralized with 11.4N ammonium hydroxide to pH 9. The resulting solid was isolated via suction filtration and washed with water. This crude product was treated with 0.25N HCl and particulates removed via suction filtration. The filtrates were neutralized with conc. ammonium hydroxide to a pH of 10 and the mixture was extracted with chloroform twice. The organics were combined and washed with water and brine, dried (Na2SO4), and concentrated under reduced pressure. Tan powder collected; 300 mg (33%). 1H NMR 500 MHz (DMSO-d6) ∂ 6.22(s ex, 2H), 6.88(m, 2H), 7.09d, 1H), 7.26(t, 2H), 7.67(d, 2H), 7.97(d, 1H), 9.14(s, 1H), 9.52(s ex, 1H). LC/MS [M+H+]253.
Name
(4-Methoxy-benzyl)-[4-(3-phenylamino-[1,2,4]triazol-1-yl)-pyridin-2-yl]-amine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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